molecular formula C20H32O8 B1437111 [(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate CAS No. 1307298-34-5

[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate

Cat. No.: B1437111
CAS No.: 1307298-34-5
M. Wt: 400.5 g/mol
InChI Key: OHCXXWAYCZVPNH-ZTOKUXEPSA-N
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Description

The compound (3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate is a complex organic molecule characterized by its unique structure. This compound belongs to the class of hexahydrobenzo derivatives and is known for its stability and reactivity under various conditions. Its intricate structure makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the hexahydrobenzo core: This step involves cyclization reactions under controlled conditions.

    Introduction of dioxole rings: This is achieved through specific cycloaddition reactions.

    Attachment of butyrate groups: This final step involves esterification reactions using butyric acid and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents include organic solvents, acids, and bases, with temperature and pressure carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. Their unique structure allows them to interact with specific biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their ability to modulate biological pathways involved in diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrobenzo derivatives: These compounds share a similar core structure but differ in their functional groups.

    Dioxole derivatives: These compounds have similar dioxole rings but may have different substituents.

Uniqueness

The uniqueness of (3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8/c1-7-9-11(21)23-13-15-17(27-19(3,4)25-15)14(24-12(22)10-8-2)18-16(13)26-20(5,6)28-18/h13-18H,7-10H2,1-6H3/t13?,14?,15-,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXXWAYCZVPNH-ZTOKUXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(C3C1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC1[C@H]2[C@H](C([C@@H]3[C@H]1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 2
Reactant of Route 2
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 3
Reactant of Route 3
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 5
Reactant of Route 5
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Reactant of Route 6
Reactant of Route 6
[(1R,3R,7R,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate

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